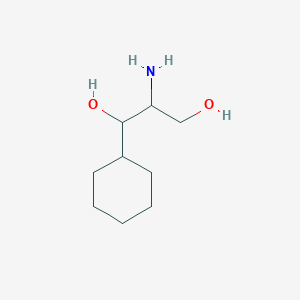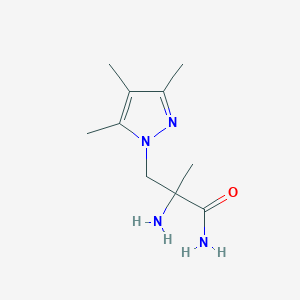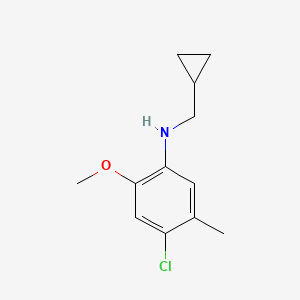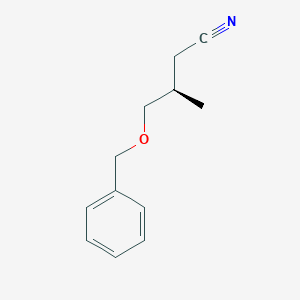
(R)-4-(benzyloxy)-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Benzyloxy-3-methylbutyronitrile is an organic compound with a chiral center, making it optically active. This compound is characterized by a benzyloxy group attached to a butyronitrile backbone, with a methyl group at the third carbon. It is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyloxy-3-methylbutyronitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-3-methylbutyronitrile.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting ®-3-methylbutyronitrile with benzyl alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-4-Benzyloxy-3-methylbutyronitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-4-Benzyloxy-3-methylbutyronitrile can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Benzyloxy-3-methylbutyric acid or benzyloxy-3-methylbutyraldehyde.
Reduction: ®-4-Benzyloxy-3-methylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-4-Benzyloxy-3-methylbutyronitrile is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine
Pharmaceutical research utilizes ®-4-Benzyloxy-3-methylbutyronitrile in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the chemical industry, it serves as a building block for the synthesis of various fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-4-Benzyloxy-3-methylbutyronitrile depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the nitrile group may engage in nucleophilic or electrophilic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-Benzyloxy-3-methylbutyronitrile: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.
4-Benzyloxybutyronitrile: Lacks the methyl group at the third carbon.
3-Methylbutyronitrile: Lacks the benzyloxy group.
Uniqueness
®-4-Benzyloxy-3-methylbutyronitrile is unique due to its specific chiral configuration and the presence of both benzyloxy and nitrile functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
(3R)-3-methyl-4-phenylmethoxybutanenitrile |
InChI |
InChI=1S/C12H15NO/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
ODWXJGOOONGCCG-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](CC#N)COCC1=CC=CC=C1 |
Kanonische SMILES |
CC(CC#N)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid](/img/structure/B13069669.png)
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)

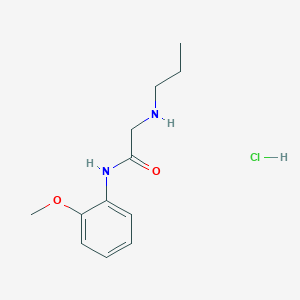
![7-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13069679.png)
![N-[5-(aminomethyl)pyridin-2-yl]propanamide](/img/structure/B13069684.png)
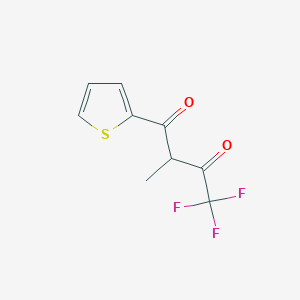
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13069695.png)
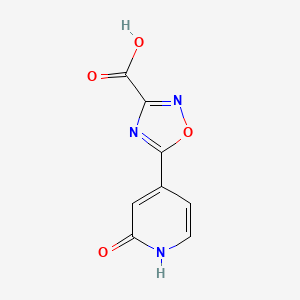

![5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13069706.png)
